4-Ethyl-2-methylthiazole

Flavor chemistry Sensory science Structure-odor relationship

4‑Ethyl‑2‑methylthiazole is a 2,4‑disubstituted thiazole (C₆H₉NS, MW 127.21) that occurs naturally in roasted coffee and cooked pork. Its organoleptic signature – nutty with a distinct cabbage nuance at 1 ppm in water – separates it from other alkylthiazoles that deliver green, cocoa, or tomato‑leaf notes.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 32272-48-3
Cat. No. B8806030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methylthiazole
CAS32272-48-3
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)C
InChIInChI=1S/C6H9NS/c1-3-6-4-8-5(2)7-6/h4H,3H2,1-2H3
InChIKeyJEEOZKGYSUUAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Ethyl-2-methylthiazole (CAS 32272-48-3) Requires Evidence-Based Selection Among Alkylthiazoles


4‑Ethyl‑2‑methylthiazole is a 2,4‑disubstituted thiazole (C₆H₉NS, MW 127.21) that occurs naturally in roasted coffee and cooked pork [1]. Its organoleptic signature – nutty with a distinct cabbage nuance at 1 ppm in water – separates it from other alkylthiazoles that deliver green, cocoa, or tomato‑leaf notes [1]. Because the thiazole family exhibits an acute structure‑odor relationship (SOR), even positional isomers cannot be assumed to provide interchangeable sensory or physico‑chemical performance [2]. This guide therefore supplies the quantitative, comparator‑level evidence needed for defensible scientific or industrial procurement.

Why 4-Ethyl-2-methylthiazole Cannot Be Replaced by 2-Ethyl-4-methylthiazole, 2-Methylthiazole, or 2-Isobutylthiazole


Within the 2,4‑disubstituted thiazole sub‑class, a simple swap of the ethyl and methyl positions produces a compound (2‑ethyl‑4‑methylthiazole, FEMA 3680) that delivers a green, nutty, cocoa character, while the target compound adds a cabbage note that is absent from its isomer [1][2]. Simultaneously, 4‑ethyl‑2‑methylthiazole’s water solubility is roughly one‑third that of its isomer, and its boiling point is ≈10 °C higher, making it less volatile under thermal processing [3]. The simpler analog 2‑methylthiazole is fully water‑miscible and lacks the ethyl‑substituent contributions that shape both volatility and aroma complexity [4]. These quantitative divergences mean that generic “thiazole” substitution will alter sensory character, physical stability, and regulatory compliance – the core dimensions that the evidence below addresses.

Quantitative Differentiation of 4-Ethyl-2-methylthiazole vs. Closest Analogs – Evidence for Procurement Decisions


Flavor Character Differentiation: Cabbage Note at 1 ppm vs. Green/Cocoa Note of the Positional Isomer

At a dilution of 1.00 ppm in water, 4‑ethyl‑2‑methylthiazole imparts a dual ‘nutty and cabbage’ taste [1]. In contrast, its 2,4‑substituted isomer 2‑ethyl‑4‑methylthiazole (FEMA 3680) is described as ‘green, nutty, pistachio’ with a cocoa character and displays a distinct odor detection threshold of 100 ppb [2][3]. The structural inversion of the ethyl and methyl substituents therefore shifts the sensory profile from a savory‑cabbage profile to a sweet‑green/cocoa profile, a difference that directly dictates flavor‑application suitability.

Flavor chemistry Sensory science Structure-odor relationship

Water Solubility: 2.3‑fold Lower than 2‑Ethyl‑4‑methylthiazole Dictates Matrix Partitioning

4‑Ethyl‑2‑methylthiazole exhibits a water solubility of 591.9 mg/L at 25 °C (estimated), while its isomer 2‑ethyl‑4‑methylthiazole reaches 1.36 g/L under the same conditions [1][2]. The 2.3‑fold difference in aqueous solubility, together with a slightly higher logP (≈2.09 vs. ≈2.36 ALOGPS), will influence partitioning between aqueous and lipid phases in food or fragrance matrices.

Physicochemical profiling Formulation Solubility

Boiling Point Elevation: ~10 °C Higher than the Isomer – Implications for Thermal Processing

The boiling point of 4‑ethyl‑2‑methylthiazole is reported as 171–173 °C at 760 mmHg [1], while 2‑ethyl‑4‑methylthiazole boils at 161–162 °C under identical pressure [2]. This ≈10 °C elevation indicates a lower vapour pressure and reduced volatility, which can be advantageous in high‑temperature processes such as extrusion, retorting, or baking, where earlier vaporization would deplete the flavour compound.

Thermal stability Volatility Process chemistry

Regulatory Status: Non-FEMA vs. FEMA 3680 – Enabling Non-Food Research Applications

4‑Ethyl‑2‑methylthiazole is not assigned a FEMA number and is explicitly listed as ‘FEMA N/A’ [1]. By contrast, its positional isomer 2‑ethyl‑4‑methylthiazole holds FEMA 3680 and is recognized as a GRAS flavor ingredient [2]. This regulatory distinction means that procurement of the non‑FEMA compound avoids the food‑use regulatory constraints that accompany the GRAS isomer, which can be critical for non‑food research, fragrance applications where food status is irrelevant, or for studies requiring a compound that is not subject to food additive regulations.

Regulatory science GRAS Research chemicals

Water Solubility Contrast with 2‑Methylthiazole: 591.9 mg/L vs. Full Miscibility

The simpler mono‑substituted analog 2‑methylthiazole (CAS 3581‑87‑1) is completely miscible with water [2], whereas 4‑ethyl‑2‑methylthiazole has a limited solubility of 591.9 mg/L [1]. The introduction of the 4‑ethyl group thus reduces aqueous solubility by more than an order of magnitude relative to the mono‑alkyl analog, profoundly affecting the compound’s behaviour in aqueous‑based formulations.

Solubility Formulation Phase partitioning

When to Procure 4-Ethyl-2-methylthiazole: Application Scenarios Grounded in Comparative Evidence


Savory Flavour Formulations Requiring a Cabbage-Forward Thiazole Note

When the target flavour profile demands an overt nutty‑cabbage character, 4‑ethyl‑2‑methylthiazole is the appropriate choice. The positional isomer 2‑ethyl‑4‑methylthiazole delivers green and cocoa notes but lacks the cabbage nuance that defines the target compound at 1 ppm [1]. Formulators of meat, soup, or vegetable flavours should procure this specific compound when the cabbage descriptor is a required sensory attribute.

Non-Food Research or Fragrance Development Requiring a Thiazole Outside GRAS Constraints

For academic research, fragrance prototyping, or any application where food regulatory status is irrelevant or where a non‑GRAS compound is preferred for flexibility, 4‑ethyl‑2‑methylthiazole (FEMA N/A) offers a clear procurement advantage over its FEMA 3680 isomer [2]. This simplifies material transfer, laboratory handling, and intellectual property considerations in non‑food domains.

Thermally Processed Products Where Volatility Loss Must Be Minimized

Processes such as baking, extrusion, or retorting benefit from the ≈10 °C higher boiling point of 4‑ethyl‑2‑methylthiazole (171–173 °C) relative to 2‑ethyl‑4‑methylthiazole (161–162 °C) [3]. The reduced volatility helps retain the flavour compound throughout the thermal cycle, delivering a more consistent sensory impact in the finished product.

Oil‑Phase or Low‑Moisture Flavour Systems That Demand Controlled Water Partitioning

In emulsion systems, fat‑based flavour carriers, or low‑moisture foods, the 2.3‑fold lower water solubility of 4‑ethyl‑2‑methylthiazole vs. its isomer (591.9 mg/L vs. 1.36 g/L) promotes preferential partitioning into the lipid phase [4]. This differentiation supports procurement when the objective is to anchor the thiazole note in the oil phase and minimize washout into aqueous compartments.

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